Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride
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Overview
Description
Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride is a complex organic compound with a unique structure that includes a cyanic group, a pyrrolidinyl ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with phenylethylamine to form an intermediate, which is then reacted with cyanic chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyanic group to amines.
Substitution: Nucleophilic substitution reactions can replace the cyanic group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an anticonvulsant and its effects on neurological pathways
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride involves its interaction with specific molecular targets and pathways. The compound can bind to and modify proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with a similar pyrrolidinyl structure, known for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a pyrrolidinyl ring, used as a protein crosslinker.
Uniqueness
Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanic group allows for versatile chemical modifications, while the phenylethyl group enhances its interaction with biological targets .
Properties
Molecular Formula |
C14H13N3O2S2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[C-[2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl]sulfanylcarbonimidoyl] thiocyanate |
InChI |
InChI=1S/C14H13N3O2S2/c15-9-20-14(16)21-11(10-4-2-1-3-5-10)8-17-12(18)6-7-13(17)19/h1-5,11,16H,6-8H2 |
InChI Key |
GGAJFSMEGOQKGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(C2=CC=CC=C2)SC(=N)SC#N |
Origin of Product |
United States |
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